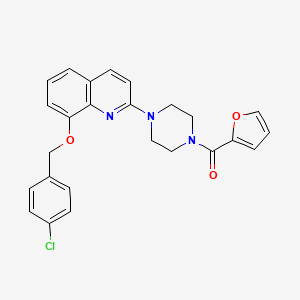

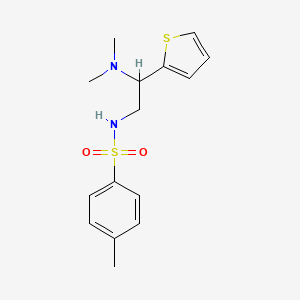

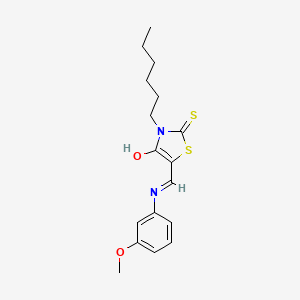

![molecular formula C20H13NO3 B2768478 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 331677-29-3](/img/structure/B2768478.png)

6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound. It belongs to the family of isoquinolines, which are heterocyclic aromatic organic compounds . Isoquinolines are structural isomers of quinoline and are composed of a benzene ring fused to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoquinolines can be synthesized through various methods. One such method is the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes . This method allows for the facile synthesis of a broad range of structurally diverse C1-benzyl and -benzoyl isoquinolines .Molecular Structure Analysis

The molecular structure of “6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” would likely be complex due to the presence of multiple functional groups. Isoquinolines are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For instance, an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes has been developed . This reaction exhibits excellent chemoselectivity .Applications De Recherche Scientifique

Therapeutic Potential and Mechanism of Action

- Studies have focused on compounds structurally related to "6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione," examining their roles in treating conditions such as cancer, neurodegenerative diseases, and sleep disorders. For instance, amonafide, a benzisoquinoline-1,3-dione derivative, has been evaluated in clinical trials for its activity against different types of cancers, including sarcoma, colorectal cancer, and endometrial adenocarcinoma, although its efficacy was limited at the tested doses and schedules (Perez et al., 1992); (O'dwyer et al., 1991); (Malviya et al., 1994).

Pharmacokinetics and Metabolism

- Research on compounds with similar structures has elucidated their metabolism and pharmacokinetic profiles. For example, studies on SB-649868, an orexin receptor antagonist, have detailed its metabolism and excretion patterns in humans, providing insights into how structurally related compounds might be processed in the body (Renzulli et al., 2011).

Neurological Applications

- The use of related compounds in exploring neurological conditions has been significant. For instance, the study of neuroinflammation in schizophrenia-related psychosis with PET imaging, utilizing compounds that target specific receptors, has provided valuable insights into the disease's pathophysiology (Doorduin et al., 2009).

Dermatological Applications

- Benzoyl peroxide, a compound with a benzoyl group similar to that in the queried compound, has been widely studied for its dermatological applications, particularly in the treatment of acne vulgaris. Its keratolytic properties and effects on skin physiology have been documented (Jaffé et al., 1989).

Allergy and Inflammation

- Investigations into the mechanisms of allergic inflammation and the potential therapeutic effects of structurally related compounds on mast cell-mediated allergic responses have shown the importance of these compounds in developing new treatments (Je et al., 2015).

Propriétés

IUPAC Name |

6-benzoyl-2-methylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c1-21-19(23)15-9-5-8-13-14(10-11-16(17(13)15)20(21)24)18(22)12-6-3-2-4-7-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGYESYODAHXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

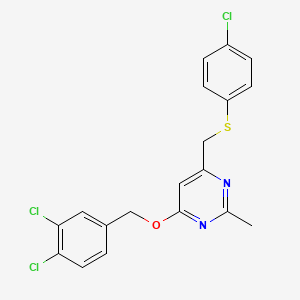

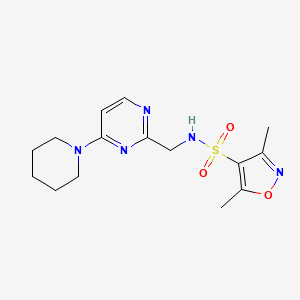

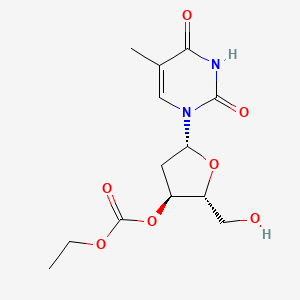

![7-isobutyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768408.png)

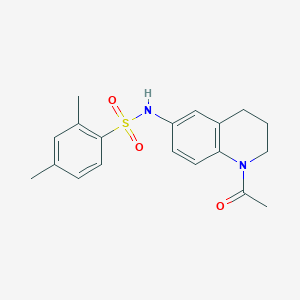

![6-Methylsulfonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2768418.png)